3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid
Overview
Description
3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group and a dimethylpropanoic acid moiety
Mechanism of Action
Target of Action
It is known that amino acid derivatives can influence the secretion of anabolic hormones .
Mode of Action
It’s worth noting that the compound contains a benzyloxy carbonyl group, which is often used in organic synthesis as a protecting group for amines . The presence of this group could potentially influence the compound’s interactions with its targets.
Biochemical Pathways
It’s known that amino acid derivatives can play a role in various biochemical pathways, including those involved in exercise and stress response .
Pharmacokinetics
It’s known that the compound is a small molecule, which typically allows for good absorption and distribution within the body .
Result of Action
As an amino acid derivative, it may influence protein synthesis and other cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid. For instance, factors such as pH and temperature can affect the stability of the compound and its interactions with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the dimethylpropanoic acid moiety. One common method involves the reaction of 2,2-dimethylpropanoic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzyloxycarbonyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of protective groups and controlled reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the benzyloxycarbonyl group.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of free amine.
Substitution: Formation of new functionalized derivatives.
Scientific Research Applications
3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
®-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid: A leucine derivative with similar protective group chemistry.
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid: Another amino acid derivative with a tert-butoxy group.
Uniqueness: 3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid is unique due to its specific combination of the benzyloxycarbonyl protective group and the dimethylpropanoic acid moiety. This combination provides distinct reactivity and stability, making it valuable for various synthetic and research applications.
Properties
IUPAC Name |
2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,11(15)16)9-14-12(17)18-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFTYAHGTZYYGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)OCC1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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